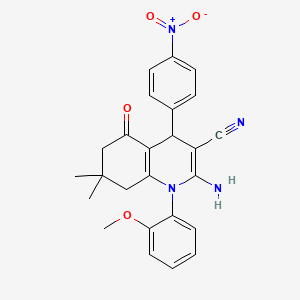![molecular formula C23H26N2O4 B4177934 5-(3-nitrophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]furan-2-carboxamide](/img/structure/B4177934.png)
5-(3-nitrophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]furan-2-carboxamide
Overview
Description
5-(3-nitrophenyl)-N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]furan-2-carboxamide is a complex organic compound featuring an adamantyl group, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitrophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]furan-2-carboxamide typically involves multiple steps. One common approach is to start with the adamantane derivative, which undergoes a series of reactions including nitration, furan ring formation, and amide bond formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-nitrophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various oxidized products.
Scientific Research Applications
5-(3-nitrophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(3-nitrophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, while the nitrophenyl and furan groups can participate in various chemical interactions. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1-adamantyl)ethyl]-5-(3-nitrophenyl)-2-thiopheneamide: Similar structure with a thiophene ring instead of a furan ring.
N-[1-(1-adamantyl)ethyl]-5-(3-nitrophenyl)-2-pyrroleamide: Contains a pyrrole ring instead of a furan ring.
Uniqueness
5-(3-nitrophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]furan-2-carboxamide is unique due to the combination of the adamantyl group, nitrophenyl group, and furan ring. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-14(23-11-15-7-16(12-23)9-17(8-15)13-23)24-22(26)21-6-5-20(29-21)18-3-2-4-19(10-18)25(27)28/h2-6,10,14-17H,7-9,11-13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKGLELHFKPFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate](/img/structure/B4177853.png)
![2,4,6-trimethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B4177866.png)
![1-[7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4177869.png)
![N-(3-chloro-4-methylphenyl)-4-[3-(2,5-dioxopyrrolidin-1-yl)propylamino]-3-nitrobenzamide](/img/structure/B4177888.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-3-methoxybenzamide](/img/structure/B4177892.png)
![Morpholin-4-yl-[3-nitro-4-(1-phenylethylamino)phenyl]methanone](/img/structure/B4177901.png)

![Methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-hydroxypropanoate](/img/structure/B4177910.png)
![2-{4-(2-chlorobenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4177917.png)
![7-(4-methoxyphenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4177939.png)
![2-{[5-(4-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B4177941.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4177943.png)
![4-{2-[(5-chloro-2-methylphenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B4177945.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4177950.png)
